![molecular formula C23H26N4O4S B2533542 N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688054-99-1](/img/no-structure.png)
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazolinones and their derivatives are synthesized through various chemical reactions, involving key intermediates and reactants to achieve specific structural features. For instance, the reaction of anthranilamide with isocyanates has been utilized to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other derivatives, demonstrating the versatility of this scaffold in generating novel compounds with potential biological activities (Chern et al., 1988).
Antitumor Activity
Quinazolinone derivatives have shown significant antitumor activity in various studies. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, for example, displayed broad-spectrum antitumor activity, demonstrating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). Another study synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, revealing high anti-monoamine oxidase and antitumor activity, highlighting the therapeutic potential of these compounds (Markosyan et al., 2015).
Antimicrobial Activity
Quinazolinone derivatives also exhibit antimicrobial properties. A study reported the synthesis and biological activity of new 3(4H)-quinazolinone derivatives, some of which demonstrated high antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (El-Shenawy, 2017).
Bioactivity and Molecular Docking Studies
The bioactivities of quinazolinone derivatives are further elucidated through molecular docking studies, which help in understanding their interaction with biological targets. For instance, synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds demonstrated extensive-spectrum antitumor efficiency, with molecular docking revealing potential mechanisms of action (Mohamed et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide involves the reaction of 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine with N-(3-bromopropyl)-N-ethylaniline, followed by the reaction of the resulting intermediate with 3-(diethylamino)propionyl chloride." "Starting Materials": [ "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine", "N-(3-bromopropyl)-N-ethylaniline", "3-(diethylamino)propionyl chloride" ] "Reaction": [ "Step 1: React 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine with N-(3-bromopropyl)-N-ethylaniline in the presence of a base such as potassium carbonate in DMF to form N-[3-(N-ethylanilino)propyl]-8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine.", "Step 2: Purify the intermediate by column chromatography.", "Step 3: React the intermediate with 3-(diethylamino)propionyl chloride in the presence of a base such as triethylamine in DMF to form N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide.", "Step 4: Purify the final product by column chromatography." ] } | |
Número CAS |
688054-99-1 |
Nombre del producto |
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Fórmula molecular |
C23H26N4O4S |
Peso molecular |
454.55 |
Nombre IUPAC |
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-2-26(16-7-4-3-5-8-16)11-6-10-24-21(28)9-12-27-22(29)17-13-19-20(31-15-30-19)14-18(17)25-23(27)32/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,24,28)(H,25,32) |
Clave InChI |
DDUPUJYUGGGCKA-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



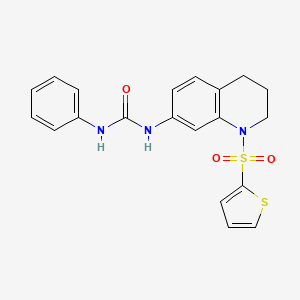
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)
![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)


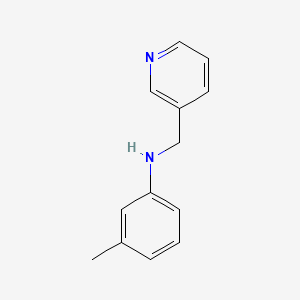

![N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2533478.png)
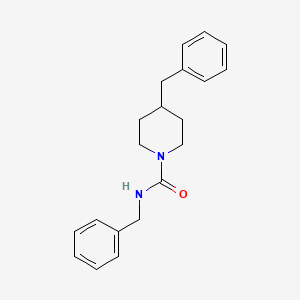
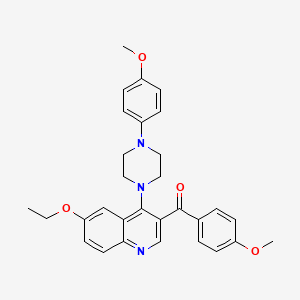
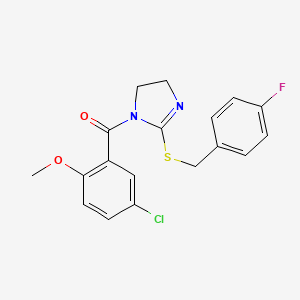
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2533482.png)